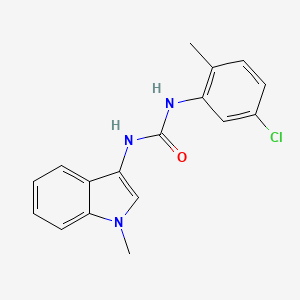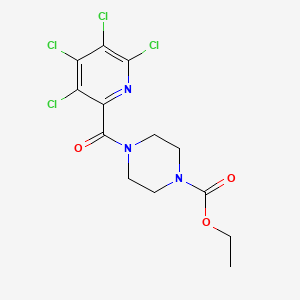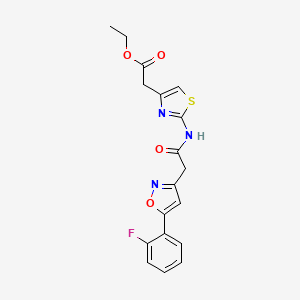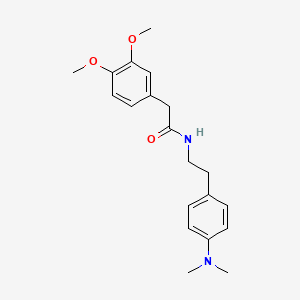
1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CLM-197 and is a potent inhibitor of cytokine signaling, making it a promising candidate for the treatment of various diseases.
科学的研究の応用
Anion Tuning in Hydrogel Formation
The application of urea derivatives in the formation of hydrogels is notable, with specific attention to how anions influence the gel's physical properties. Lloyd and Steed (2011) demonstrated that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The rheology and morphology of these gels are significantly affected by the anion present, suggesting a method for tuning these properties in hydrogel applications Lloyd & Steed, Soft Matter.
Enhancing Adventitious Root Formation
Research into urea derivatives has uncovered their potential in promoting cell division and differentiation in plants. Ricci and Bertoletti (2009) explored urea cytokinins, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), which have shown to exceed the cytokinin-like activity of adenine compounds, thus benefiting in vitro plant morphogenesis Ricci & Bertoletti, Plant biology.
Urea-Fluoride Interaction Studies
Boiocchi et al. (2004) investigated the interaction between urea derivatives and fluoride ions, observing that urea can form stable complexes with fluoride through hydrogen bonding, which subsequently can lead to urea deprotonation. This interaction is crucial for understanding the chemical behavior of urea derivatives in various scientific applications, from catalysis to sensor development Boiocchi et al., Journal of the American Chemical Society.
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) reported on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, as potent neuropeptide Y5 (NPY5) receptor antagonists. This research contributes to the development of new therapeutic agents targeting NPY5 receptors for potential medical applications Fotsch et al., Journal of medicinal chemistry.
Potential Anticancer Agents
The synthesis and in vitro assay of 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlight the therapeutic application possibilities of urea derivatives. Gaudreault et al. (1988) found that these compounds exhibited at least comparable cytotoxicity to chlorambucil on human adenocarcinoma cells, suggesting a promising avenue for cancer treatment research Gaudreault et al., Journal of pharmaceutical sciences.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-7-8-12(18)9-14(11)19-17(22)20-15-10-21(2)16-6-4-3-5-13(15)16/h3-10H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZWKYWSLZSQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B2932724.png)


![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2932730.png)

![2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932732.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932738.png)
![N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2932740.png)


![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2932745.png)
